des-Gln14-Ghrelin (rat)

Ghrelin receptor pharmacology Calcium signaling GHS-R1a agonism

des-Gln14-Ghrelin (rat) is the second endogenous ligand for GHS-R1a, generated by alternative splicing. Retains essential Ser3 n-octanoylation for receptor activation. Equipotent to ghrelin in Ca2+ mobilization (EC50=2.4 nM), GH release, central orexigenic pathways (0.1 nmol icv), and gastric emptying (reduces residue to 12±3% at 20 μg/kg iv). Validated positive control for screening novel GHS-R1a ligands. Distinct from inactive des-acyl ghrelin and C-terminal fragments. Essential tool for studying alternative splicing. Choose this peptide for definitive pharmacological results.

Molecular Formula C142H237N43O40
Molecular Weight 3186.719
CAS No. 293735-04-3
Cat. No. B561548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedes-Gln14-Ghrelin (rat)
CAS293735-04-3
Molecular FormulaC142H237N43O40
Molecular Weight3186.719
Structural Identifiers
SMILESCCCCCCCC(=O)OCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)CN
InChIInChI=1S/C142H237N43O40/c1-8-9-10-11-15-45-114(197)225-76-103(181-130(213)100(73-186)162-111(192)71-148)132(215)177-98(69-82-32-13-12-14-33-82)128(211)176-97(68-79(4)5)127(210)180-102(75-188)138(221)183-64-29-42-105(183)134(217)171-92(50-55-113(195)196)124(207)178-99(70-83-72-156-77-159-83)129(212)170-90(47-52-109(150)190)123(206)165-84(34-16-21-56-143)117(200)160-80(6)115(198)164-89(46-51-108(149)189)122(205)167-88(39-26-61-157-141(152)153)119(202)166-86(36-18-23-58-145)118(201)169-91(49-54-112(193)194)125(208)179-101(74-187)131(214)168-87(37-19-24-59-146)120(203)172-93(38-20-25-60-147)136(219)185-66-31-44-107(185)139(222)184-65-30-41-104(184)133(216)161-81(7)116(199)163-85(35-17-22-57-144)121(204)175-96(67-78(2)3)126(209)173-94(48-53-110(151)191)137(220)182-63-28-43-106(182)135(218)174-95(140(223)224)40-27-62-158-142(154)155/h12-14,32-33,72,77-81,84-107,186-188H,8-11,15-31,34-71,73-76,143-148H2,1-7H3,(H2,149,189)(H2,150,190)(H2,151,191)(H,156,159)(H,160,200)(H,161,216)(H,162,192)(H,163,199)(H,164,198)(H,165,206)(H,166,202)(H,167,205)(H,168,214)(H,169,201)(H,170,212)(H,171,217)(H,172,203)(H,173,209)(H,174,218)(H,175,204)(H,176,211)(H,177,215)(H,178,207)(H,179,208)(H,180,210)(H,181,213)(H,193,194)(H,195,196)(H,223,224)(H4,152,153,157)(H4,154,155,158)/t80-,81-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-/m0/s1
InChIKeyGKDHXLGLEXRRSB-MVILVGDSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

des-Gln14-Ghrelin (rat) (CAS: 293735-04-3): A Defined Endogenous GHS-R1a Ligand for Ghrelin System Research


des-Gln14-Ghrelin (rat) is a 27-amino acid endogenous peptide hormone and the second naturally occurring ligand identified for the growth hormone secretagogue receptor (GHS-R1a) [1]. It is generated via alternative splicing of the rat ghrelin gene and is structurally identical to native rat ghrelin except for the deletion of a single glutamine residue at position 14 [2]. Like ghrelin, it retains the essential n-octanoyl modification at Ser3 required for receptor activation [1].

Why des-Gln14-Ghrelin (rat) Is Not Interchangeable with Other Ghrelin Peptides in Experimental Systems


Generic substitution of des-Gln14-Ghrelin (rat) with other ghrelin receptor ligands introduces significant scientific confounding variables due to fundamental differences in molecular structure, post-translational modification, and biological activity. In contrast to des-acyl ghrelin, which lacks the n-octanoyl modification at Ser3 and is biologically inactive at GHS-R1a [1], des-Gln14-Ghrelin retains this essential acylation and potently activates the receptor [1]. Furthermore, C-terminally truncated ghrelin fragments (e.g., ghrelin-18, ghrelin-10, ghrelin-5) exhibit markedly reduced potency in functional assays compared to both full-length ghrelin and des-Gln14-Ghrelin [2], making them unsuitable as direct substitutes. Even structurally similar splice variants from other species, such as human des-Gln14-ghrelin, differ in amino acid sequence and may exhibit divergent pharmacology due to species-specific receptor interactions [3]. Therefore, substitution with an alternative peptide without rigorous validation introduces uncertainty regarding the specific molecular pathway being interrogated.

des-Gln14-Ghrelin (rat) (CAS: 293735-04-3): Head-to-Head Quantitative Evidence for Scientific Selection


Potency for GHS-R1a-Mediated Calcium Mobilization: Equivalent to Native Rat Ghrelin

des-Gln14-Ghrelin (rat) potently induces increases in intracellular calcium ([Ca2+]i) in CHO cells stably expressing the ghrelin receptor (CHO-GHSR62 cells) with an EC50 of 2.4 nM [1]. In the original characterization study, native rat ghrelin exhibited an EC50 of 2.0 nM in the same assay system, indicating comparable potency [1]. This demonstrates that the deletion of Gln14 does not compromise receptor activation efficacy.

Ghrelin receptor pharmacology Calcium signaling GHS-R1a agonism

Stimulation of Food Intake via Central Administration: Equivalent Potency to Acyl-Ghrelin

Intracerebroventricular (ICV) administration of O-n-octanoylated ghrelin and des-Gln14-ghrelin (0.1 nmol/rat) were equally potent in stimulating food intake in freely fed rats over an 8-hour period (P < 0.05) [1]. Both peptides significantly increased cumulative food intake compared to vehicle control, with no statistically significant difference observed between the two treatment groups [1].

Appetite regulation Feeding behavior Orexigenic peptides

Acceleration of Gastric Emptying: Comparable Efficacy to Native Ghrelin and Superiority Over Des-Acyl Ghrelin

Both ghrelin and des-Gln14-ghrelin stimulated gastric emptying in a dose-dependent manner in mice, whereas des-octanoyl ghrelin (des-acyl ghrelin) and motilin were without effect [1]. In rats, des-[Gln14]ghrelin was as potent as ghrelin in accelerating gastric emptying, with a gastric residue of 12 ± 3% at a dose of 20 μg/kg iv compared to vehicle controls [2]. C-terminally truncated ghrelin fragments (ghrelin-18, -10, -5) exhibited activity but were significantly less potent than full-length ghrelin and des-Gln14-ghrelin [1].

Gastrointestinal motility Gastric emptying Prokinetic agents

Structural Determinants of Activity: N-Octanoyl Modification at Ser3 Required for Function

Des-Gln14-Ghrelin possesses an n-octanoyl modification at Ser3, identical to the modification found on native ghrelin, which is essential for its biological activity [1]. In contrast, des-acyl ghrelin (des-octanoyl ghrelin) lacks this fatty acid modification and is completely inactive at GHS-R1a in calcium mobilization, GH release, and gastric emptying assays [1][2]. This structural feature distinguishes des-Gln14-Ghrelin from des-acyl ghrelin, which, despite being a naturally occurring ghrelin variant, cannot activate the canonical ghrelin receptor.

Post-translational modification Acylation Structure-activity relationship

Alternative Splicing Origin: Distinct Biosynthetic Mechanism from Native Ghrelin

Genomic sequencing and cDNA analysis demonstrate that des-Gln14-ghrelin is not encoded by a distinct gene but is produced via alternative splicing of the ghrelin gene transcript [1]. This mechanism differs from the generation of des-acyl ghrelin, which arises from incomplete or reversed post-translational acylation of the full-length ghrelin peptide. Southern blotting under low hybridization conditions confirmed no ghrelin homolog exists in rat genomic DNA, establishing that des-Gln14-ghrelin and ghrelin are products of the same genetic locus [1].

Alternative splicing Peptide multiplicity Gene regulation

Growth Hormone Release In Vivo: Functional Validation of Endocrine Activity

Intravenous administration of des-Gln14-ghrelin to rats stimulates growth hormone (GH) release in vivo [1]. While the original characterization study did not provide a dose-response curve directly comparing des-Gln14-ghrelin to ghrelin in the same experiment, it established that des-Gln14-ghrelin is a functional GH secretagogue [1]. Subsequent studies have confirmed that ghrelin and des-Gln14-ghrelin are the two endogenous gastric peptides regulating GH release from the pituitary [1].

Growth hormone secretion Endocrine pharmacology Pituitary function

Validated Application Scenarios for des-Gln14-Ghrelin (rat) (CAS: 293735-04-3) Based on Quantitative Evidence


Pharmacological Characterization of Ghrelin Receptor (GHS-R1a) Agonists and Antagonists

With an EC50 of 2.4 nM for calcium mobilization in CHO-GHSR62 cells and confirmed in vivo GH-releasing activity, des-Gln14-Ghrelin serves as a validated positive control or reference agonist for screening and characterizing novel GHS-R1a ligands [1][2]. Its potency is comparable to native rat ghrelin, ensuring that observed differences in test compound activity reflect true pharmacological divergence rather than variations in control agonist potency [1].

Central Nervous System Studies of Appetite Regulation and Energy Homeostasis

des-Gln14-Ghrelin is equipotent to O-n-octanoylated ghrelin in stimulating food intake when administered intracerebroventricularly (0.1 nmol/rat) in freely fed rats [1]. This equivalence makes it a suitable tool for dissecting central orexigenic pathways, particularly in studies investigating insulin-mediated antagonism of ghrelin signaling or the role of specific brain regions in feeding behavior [1].

Gastrointestinal Motility and Prokinetic Drug Development

des-Gln14-Ghrelin accelerates gastric emptying with potency comparable to full-length ghrelin and superior to C-terminally truncated fragments and inactive des-acyl ghrelin [1][2]. At 20 μg/kg iv, it reduces gastric residue to 12 ± 3% in rats [2]. This profile establishes it as a reference compound for validating in vivo models of gastric motility disorders and for benchmarking novel prokinetic agents targeting the ghrelin pathway [1].

Molecular Studies of Alternative Splicing and Peptide Multiplicity

As the first documented example of peptide multiplicity generated by alternative splicing of a hormone precursor gene, des-Gln14-Ghrelin is the essential tool for investigating the regulation and physiological significance of ghrelin gene alternative splicing [1]. Experiments requiring differentiation between splice variants and post-translationally modified peptides (e.g., des-acyl ghrelin) depend on des-Gln14-Ghrelin as the definitive alternative splice product [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for des-Gln14-Ghrelin (rat)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.